D-Lin-MC3-DMA

Catalog No.
S526387
CAS No.
1224606-06-7
M.F
C43H79NO2
M. Wt
642.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Lin-MC3-DMA

CAS Number

1224606-06-7

Product Name

D-Lin-MC3-DMA

IUPAC Name

[(6Z,9Z,28Z,31Z)-heptatriaconta-6,9,28,31-tetraen-19-yl] 4-(dimethylamino)butanoate

Molecular Formula

C43H79NO2

Molecular Weight

642.1 g/mol

InChI

InChI=1S/C43H79NO2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-42(46-43(45)40-37-41-44(3)4)39-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h13-16,19-22,42H,5-12,17-18,23-41H2,1-4H3/b15-13-,16-14-,21-19-,22-20-

InChI Key

NRLNQCOGCKAESA-KWXKLSQISA-N

SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C

Solubility

Soluble in DMSO

Synonyms

D-Lin-MC3-DMA; DLin-MC3-DMA; Dlin-mc3-dma; MC 3; MC3; MC-3; RV 28; RV-28; RV28;

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(CCCCCCCCC=CCC=CCCCCC)OC(=O)CCCN(C)C

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(OC(=O)CCCN(C)C)CCCCCCCC/C=C\C/C=C\CCCCC

Description

The exact mass of the compound D-Lin-MC3-DMA is 641.6111 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LNP Delivery System

LNPs are microscopic spheres composed of various lipids, including D-Lin-MC3-DMA. These lipids self-assemble into a protective shell around the therapeutic cargo, such as small interfering RNA (siRNA), messenger RNA (mRNA), or DNA plasmids. The unique characteristic of D-Lin-MC3-DMA is its ionizable property. At a slightly acidic pH (like inside endosomes within cells), the lipid becomes positively charged. This positive charge facilitates the interaction between the LNP and negatively charged cellular membranes, promoting cargo delivery into the cytoplasm [].

Source

DLin-MC3-Containing mRNA Lipid Nanoparticles Induce an Antibody Th2-Biased Immune Response Polarization in a Delivery Route-Dependent Manner in Mice 1: )

Applications in Gene Delivery

D-Lin-MC3-DMA's role in LNP formation makes it a valuable tool for delivering genetic material like siRNA and mRNA into cells. siRNA can silence specific genes by degrading their mRNA, while mRNA can be used to introduce new genetic information for protein production. Research has shown D-Lin-MC3-DMA to be particularly effective in delivering siRNA to the liver, a crucial organ for treating various genetic and metabolic diseases [].

D-Lin-MC3-DMA is an ionizable cationic amino lipid utilized primarily in the formulation of lipid nanoparticles for the delivery of nucleic acids such as small interfering RNA (siRNA) and messenger RNA (mRNA). It has a unique chemical structure characterized by two C18 linoleic acid tails, each containing two double bonds, which imparts a subtle cone shape to the molecule. This structural feature is crucial for its effectiveness in facilitating endosomal escape during cellular transfection processes. The compound has an apparent pKa of approximately 6.44, indicating that it can exist in both cationic and neutral forms depending on the pH of the environment, which plays a significant role in its function as a drug delivery vehicle .

Primarily related to its role in forming lipid nanoparticles. Its ionizable nature allows it to interact with negatively charged nucleic acids, leading to the formation of stable lipoplexes. Upon cellular uptake, these lipoplexes undergo endosomal escape, facilitated by the protonation of the lipid at lower pH levels, which disrupts endosomal membranes and releases the encapsulated nucleic acids into the cytoplasm . Hydrolysis reactions may also occur under certain conditions, affecting the stability and release profile of the encapsulated materials .

The biological activity of D-Lin-MC3-DMA is primarily linked to its ability to deliver nucleic acids effectively into cells. Studies have shown that lipid nanoparticles formulated with D-Lin-MC3-DMA can achieve significant gene silencing effects in various cell types, particularly hepatocytes and hepatic stellate cells. For instance, when compared with other lipids like ALC-0315, D-Lin-MC3-DMA exhibited lower toxicity at higher doses while still facilitating effective siRNA delivery . The compound's design allows for enhanced cellular uptake and transfection efficiency due to its favorable structural properties.

The synthesis of D-Lin-MC3-DMA involves several steps typically associated with the preparation of cationic lipids. Key methods include:

  • Chemical Modification: Starting from commercially available fatty acids, chemical modifications are performed to introduce functional groups that enhance solubility and interaction with nucleic acids.
  • Amide Bond Formation: The formation of amide bonds between fatty acid derivatives and amino alcohols is crucial for constructing the lipid backbone.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications .

D-Lin-MC3-DMA is primarily used in:

  • Lipid Nanoparticle Formulation: As a key component in lipid nanoparticles for delivering nucleic acids such as siRNA and mRNA.
  • Gene Therapy: Its efficacy in gene silencing makes it a candidate for therapeutic interventions targeting various diseases, including cancer and genetic disorders.
  • Vaccination: It is also explored in mRNA vaccine formulations due to its ability to enhance immune responses through effective antigen delivery .

Interaction studies involving D-Lin-MC3-DMA focus on its behavior in cellular environments and its interaction with nucleic acids. These studies reveal that D-Lin-MC3-DMA forms stable complexes with siRNA, leading to efficient cellular uptake. Additionally, research has indicated that the cone-shaped structure of D-Lin-MC3-DMA enhances endosomal escape compared to other cationic lipids . The dynamics of these interactions are critical for optimizing formulations for improved transfection efficiency.

D-Lin-MC3-DMA can be compared with several similar compounds that are also used as cationic lipids for nucleic acid delivery:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
ALC-0315Four alkyl tailsHigher potency in liver cellsMore pronounced cone shape enhancing endosomal escape
DLin-KC2-DMAShorter alkyl chainsModerate efficacySimpler structure may lead to less effective transfection
DLin-MC1-DMAOne C18 tailLower efficacyLess complex structure; reduced interaction potential

D-Lin-MC3-DMA stands out due to its optimal balance between structural complexity and biological activity, making it one of the most potent cationic lipids synthesized for use in lipid nanoparticles .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

16

Hydrogen Bond Acceptor Count

3

Exact Mass

641.61108076 g/mol

Monoisotopic Mass

641.61108076 g/mol

Heavy Atom Count

46

Appearance

Colorless to light yellow liquid

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q0J6FQ6FKP

Wikipedia

DLin-MC3-DMA

Dates

Modify: 2023-08-15
1: Zhang X, Goel V, Attarwala H, Sweetser MT, Clausen VA, Robbie GJ. Patisiran Pharmacokinetics, Pharmacodynamics, and Exposure-Response Analyses in the Phase 3 APOLLO Trial in Patients With Hereditary Transthyretin-Mediated (hATTR) Amyloidosis. J Clin Pharmacol. 2019 Jul 19. doi: 10.1002/jcph.1480. [Epub ahead of print] PubMed PMID: 31322739.
2: Jyotsana N, Sharma A, Chaturvedi A, Budida R, Scherr M, Kuchenbauer F, Lindner R, Noyan F, Sühs KW, Stangel M, Grote-Koska D, Brand K, Vornlocher HP, Eder M, Thol F, Ganser A, Humphries RK, Ramsay E, Cullis P, Heuser M. Lipid nanoparticle-mediated siRNA delivery for safe targeting of human CML in vivo. Ann Hematol. 2019 Aug;98(8):1905-1918. doi: 10.1007/s00277-019-03713-y. Epub 2019 May 18. PubMed PMID: 31104089.
3: Yanez Arteta M, Kjellman T, Bartesaghi S, Wallin S, Wu X, Kvist AJ, Dabkowska A, Székely N, Radulescu A, Bergenholtz J, Lindfors L. Successful reprogramming of cellular protein production through mRNA delivered by functionalized lipid nanoparticles. Proc Natl Acad Sci U S A. 2018 Apr 10;115(15):E3351-E3360. doi: 10.1073/pnas.1720542115. Epub 2018 Mar 27. PubMed PMID: 29588418; PubMed Central PMCID: PMC5899464.
4: Viger-Gravel J, Schantz A, Pinon AC, Rossini AJ, Schantz S, Emsley L. Structure of Lipid Nanoparticles Containing siRNA or mRNA by Dynamic Nuclear Polarization-Enhanced NMR Spectroscopy. J Phys Chem B. 2018 Feb 22;122(7):2073-2081. doi: 10.1021/acs.jpcb.7b10795. Epub 2018 Feb 9. PubMed PMID: 29332384.
5: Kulkarni JA, Myhre JL, Chen S, Tam YYC, Danescu A, Richman JM, Cullis PR. Design of lipid nanoparticles for in vitro and in vivo delivery of plasmid DNA. Nanomedicine. 2017 May;13(4):1377-1387. doi: 10.1016/j.nano.2016.12.014. Epub 2016 Dec 28. PubMed PMID: 28038954.

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